2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)sulfanylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2S/c13-9-5-1-2-6-10(9)17-11-8(12(15)16)4-3-7-14-11/h1-7H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCMJFXYOSGRJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=C(C=CC=N2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331228 | |
| Record name | 2-(2-chlorophenyl)sulfanylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26670018 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
445218-64-4 | |
| Record name | 2-(2-chlorophenyl)sulfanylpyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801331228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid typically involves the reaction of 2-chlorothiophenol with 3-chloropyridine-2-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like sulfuric acid, and solvents such as ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry. Key reactions include:
- Oxidation : Can be oxidized to form sulfoxides or sulfones using agents like potassium permanganate.
- Reduction : Reduction with lithium aluminum hydride yields thiols.
- Substitution : Nucleophilic substitution can occur at the chlorophenyl group.
- Esterification : The carboxylic acid group can react with alcohols to form esters.
Biology
The compound exhibits significant biological activities , making it a subject of interest in pharmacology. Notable properties include:
-
Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains, disrupting cell wall synthesis and inhibiting protein synthesis pathways.
Bacterial Strain Activity Gram-positive Effective Gram-negative Effective -
Anti-inflammatory Activity : Inhibits cyclooxygenase (COX) enzymes, particularly COX-2, with IC50 values comparable to established anti-inflammatory drugs like celecoxib.
Compound IC50 (μM) 2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid 0.04 ± 0.01 Celecoxib 0.04 ± 0.01 -
Anticancer Activity : Induces apoptosis in cancer cell lines such as HeLa and MCF-7, with significant cytotoxicity demonstrated.
Cell Line IC50 (μM) HeLa ~11 MCF-7 ~11
Medicine
Research is ongoing to explore the potential of this compound as a therapeutic agent. Its unique mechanism of action involves interaction with specific molecular targets, potentially inhibiting enzyme activity or altering receptor functions.
Case Study 1: Anti-inflammatory Effects
A study assessed the anti-inflammatory effects using carrageenan-induced paw edema models in rats. The compound significantly reduced inflammation, showing an effective dose (ED50) of 9.17 μM.
Case Study 2: Anticancer Activity
In vitro studies on human cervical cancer cells (HeLa) revealed that the compound exhibits significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The chlorophenylsulfanyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The carboxylic acid group may also play a role in binding to target molecules, enhancing the compound’s overall activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
2-(4-Chlorophenyl)sulfanylpyridine-3-carboxylic Acid
- Structure : Differs in the position of the chlorine substituent (4-chloro vs. 2-chloro on the phenyl ring).
- Key Data: Property Value Source CAS Number Not explicitly provided Molecular Formula C₁₂H₈ClNO₂S Safety Profile Classified under GHS revision 8
2-(Phenylsulfanyl)pyridine-3-carboxylic Acid
- Structure : Lacks the chlorine substituent on the phenyl ring.
- Key Data: Property Value Source Dihedral Angle (Pyridine-Phenyl) 55.75° (molecule A), 58.33° (molecule B) Synthesis 2-Chloronicotinic acid + thiophenol
- Impact : The absence of chlorine reduces molecular weight (243.27 g/mol vs. 277.72 g/mol for the 2-chloro derivative) and may enhance conformational flexibility, as evidenced by larger dihedral angles .
Substituent Variations on the Sulfanyl Group
2-[(2,5-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic Acid
2-[(Trifluoromethyl)sulfanyl]pyridine-3-carboxylic Acid
- Structure : Replaces the chlorophenyl group with a trifluoromethyl (-CF₃) substituent.
Key Data :
Property Value Source CAS Number 929971-69-7 Molecular Weight 223.18 g/mol - Impact : The electron-withdrawing -CF₃ group enhances acidity (pKa ~1.5–2.0 for the carboxylic acid) compared to the chloro analog (pKa ~2.5–3.0), influencing solubility and reactivity .
Functional Group Modifications
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acid
- Structure: Contains a carboxymethyl sulfanyl group and a 4-oxo-4-arylbutanoic acid chain.
- Key Data: Property Value Source Synthesis Thioglycolic acid + 4-aryl-4-oxo-2-butenoic acid
- Impact : The additional carboxylic acid group increases polarity, reducing logP (~1.5) but enhancing water solubility, which may limit blood-brain barrier penetration compared to the target compound .
Physicochemical and Structural Trends
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|
| 2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid | C₁₂H₈ClNO₂S | 277.72 | Chlorine enhances electronegativity |
| 2-(Phenylsulfanyl)pyridine-3-carboxylic acid | C₁₂H₉NO₂S | 243.27 | Higher conformational flexibility |
| 2-[(2,5-Dimethylphenyl)sulfanyl]pyridine-3-carboxylic acid | C₁₄H₁₃NO₂S | 259.32 | Increased lipophilicity |
| 2-[(Trifluoromethyl)sulfanyl]pyridine-3-carboxylic acid | C₇H₄F₃NO₂S | 223.18 | Enhanced acidity and reactivity |
Biological Activity
2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid, a compound with the molecular formula C11H8ClN1O2S1, has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a chlorophenyl group and a sulfanyl moiety, contributing to its unique reactivity and biological profile. Its structural formula can be summarized as follows:
| Component | Description |
|---|---|
| Molecular Formula | C11H8ClN1O2S1 |
| IUPAC Name | 2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid |
| CAS Number | 445218-64-4 |
Antimicrobial Properties
Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial activity. Studies have shown that 2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through various assays. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in mediating inflammatory responses. The IC50 values for COX-2 inhibition were reported to be comparable to those of established anti-inflammatory drugs like celecoxib.
| Compound | IC50 (μM) |
|---|---|
| 2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid | 0.04 ± 0.01 |
| Celecoxib | 0.04 ± 0.01 |
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound, particularly its ability to induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound's mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.
Structure-Activity Relationships (SAR)
The biological activity of 2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid can be significantly influenced by its structural components:
- Chlorophenyl Group : Enhances lipophilicity and biological activity.
- Sulfanyl Moiety : Plays a critical role in the interaction with biological targets.
- Pyridine Ring : Contributes to the compound's ability to form hydrogen bonds with target proteins.
Case Study 1: Anti-inflammatory Effects
In a study assessing the anti-inflammatory effects of various pyridine derivatives, 2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid was shown to significantly reduce inflammation in carrageenan-induced paw edema models in rats. The ED50 was calculated to be 9.17 μM, indicating potent anti-inflammatory activity.
Case Study 2: Anticancer Activity
Another study focused on the anticancer effects of this compound against human cervical cancer cells (HeLa). The results indicated an IC50 value of approximately 11 μM, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin.
Q & A
Q. What safety protocols are critical for handling this compound in laboratory settings?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
